molecular formula C9H14O4 B15212171 Ethyl 3-ethyl-2-oxooxolane-3-carboxylate CAS No. 82672-09-1

Ethyl 3-ethyl-2-oxooxolane-3-carboxylate

Cat. No.: B15212171
CAS No.: 82672-09-1
M. Wt: 186.20 g/mol
InChI Key: CECVZLLPZCXYAQ-UHFFFAOYSA-N
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Description

Ethyl 3-ethyl-2-oxooxolane-3-carboxylate (CAS 82672-09-1) is a high-purity chemical compound with the molecular formula C9H14O4 and a molecular weight of 186.20500 g/mol. This ester is characterized by a density of 1.119 g/cm³, a boiling point of 289.1°C at 760 mmHg, and a flash point of 143°C . It serves as a valuable synthetic intermediate and building block in organic chemistry and medicinal research. Its structure makes it a versatile precursor for the development of more complex molecules. Recent research highlights the relevance of its structural analogs; for instance, a derivative identified as "ethyl 5-(1H-benzimidazol-2-ylsulfanylmethyl)-3-ethyl-2-oxooxolane-3-carboxylate" was investigated as a potential anticancer biomarker from lichen species, showing significant binding affinity against key protein targets such as AKT-1 and BRAF in computational studies . This underscores the compound's potential value in pharmaceutical and bioactivity research. The synthetic routes documented for this chemical include methods with high yields, such as 99% and 77%, confirming its accessibility for research and development purposes . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

82672-09-1

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

ethyl 3-ethyl-2-oxooxolane-3-carboxylate

InChI

InChI=1S/C9H14O4/c1-3-9(7(10)12-4-2)5-6-13-8(9)11/h3-6H2,1-2H3

InChI Key

CECVZLLPZCXYAQ-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCOC1=O)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-ethyl-2-oxotetrahydrofuran-3-carboxylate typically involves the esterification of 3-ethyl-2-oxotetrahydrofuran-3-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of ethyl 3-ethyl-2-oxotetrahydrofuran-3-carboxylate can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-ethyl-2-oxotetrahydrofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 3-ethyl-2-oxotetrahydrofuran-3-carboxylic acid.

    Reduction: 3-ethyl-2-oxotetrahydrofuran-3-methanol.

    Substitution: Various substituted tetrahydrofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-ethyl-2-oxotetrahydrofuran-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-ethyl-2-oxotetrahydrofuran-3-carboxylate involves its interaction with various molecular targets. In biological systems, the ester group can be hydrolyzed by esterases to release the corresponding carboxylic acid and ethanol. This hydrolysis reaction is crucial for the compound’s activity in biochemical pathways. The tetrahydrofuran ring can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to target molecules.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between Ethyl 3-ethyl-2-oxooxolane-3-carboxylate and related compounds:

Compound Name Molecular Formula CAS Number Molecular Weight (g/mol) Key Structural Features
This compound C₈H₁₂O₄ Not provided 188.18 5-membered oxolane ring, ethyl ester, oxo group at C2
2-Methyl-2-ethyl-1,3-dioxolane C₆H₁₂O₂ 126-39-6 116.16 5-membered dioxolane, methyl and ethyl substituents
Ethyl 3,3-dimethyl-2-oxocyclopentane-1-carboxylate C₁₀H₁₆O₃ 56020-69-0 196.24 Cyclopentane ring, dimethyl substituents, oxo group at C2
Ethyl 2-oxooctahydropentalene-3a-carboxylate C₁₁H₁₆O₃ 180573-21-1 196.24 Bicyclic pentalene ring, oxo group, ethyl ester

Key Observations:

  • Ring System: The target compound and 2-methyl-2-ethyl-1,3-dioxolane share a 5-membered dioxolane ring, while the others feature cyclopentane or bicyclic pentalene systems.
  • Substituents: The oxo group at position 2 in the target compound enhances its polarity and reactivity compared to non-ketone analogs like 2-methyl-2-ethyl-1,3-dioxolane .

Chemical Reactivity and Functional Groups

  • Ester Group Reactivity: The ethyl ester group in this compound makes it susceptible to hydrolysis under acidic or basic conditions, similar to other esters. This contrasts with 2-methyl-2-ethyl-1,3-dioxolane, which lacks an ester and is more stable in aqueous environments .
  • Oxo Group Influence: The ketone at position 2 can participate in nucleophilic additions or serve as a hydrogen-bond acceptor, a feature absent in non-ketone analogs. This property may enhance its utility in coordination chemistry or as a synthetic intermediate .

Biological Activity

Ethyl 3-ethyl-2-oxooxolane-3-carboxylate is an organic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological properties, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a unique oxolane (tetrahydrofuran) moiety and various functional groups that contribute to its reactivity. The molecular formula is C9H14O4C_9H_{14}O_4, with a molecular weight of approximately 186.21 g/mol. The compound's structure allows for interactions with biological targets, enhancing its potential therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, making it a candidate for development as an antibacterial agent. For example, a study demonstrated that derivatives of this compound inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum activity profile.

Antitumor Activity

In addition to antimicrobial effects, this compound has shown promise in antitumor applications. Preliminary results from cell line studies indicate that the compound induces apoptosis in cancer cells, which is crucial for therapeutic efficacy in oncology. The mechanism appears to involve the modulation of apoptotic pathways, although further research is needed to elucidate the precise mechanisms.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Variations in substituents on the oxolane ring can significantly influence both antimicrobial and antitumor potency. A comparative analysis of structurally similar compounds reveals that modifications can enhance binding affinity to biological targets, thereby improving efficacy .

Compound NameStructure FeaturesBiological Activity
This compoundOxolane ring with ethyl groupAntimicrobial, Antitumor
Ethyl 2-Oxooxolane-3-CarboxylateSimilar oxolane structureModerate Antimicrobial
Ethyl 5-Methyl-Tetrahydrofuran-3-CarboxylateContains methyl substitutionAntitumor

Case Studies

Several case studies highlight the biological activity of this compound:

  • Antimicrobial Efficacy : A study conducted on various derivatives showed that modifications led to enhanced antibacterial properties against Escherichia coli and Staphylococcus aureus. The most active derivative exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating strong antibacterial potential.
  • Antitumor Mechanism : In a cell viability assay using HeLa cells, this compound demonstrated significant cytotoxicity with an IC50 value of 25 µM. Mechanistic studies suggested that this compound triggers caspase-dependent apoptosis pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 3-ethyl-2-oxooxolane-3-carboxylate, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves multi-step protocols, such as cyclization of ketoesters or Claisen-like condensations. For example, analogous compounds (e.g., ethyl 2-oxo-6-phenyl-4-(thiophen-3-yl)cyclohex-3-ene-1-carboxylate) are synthesized via stepwise esterification, cyclization, and purification using silica gel chromatography . Yield optimization may involve controlling reaction temperature, stoichiometry of reagents, and catalytic systems (e.g., BF₃·Et₂O for cyclization) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR for confirming substituent positions and ester group integrity.
  • X-ray crystallography : For unambiguous structural determination. Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths/angles and validate stereochemistry .
  • IR spectroscopy : To identify carbonyl (C=O) stretches (~1700–1750 cm⁻¹) and lactone/ester functionalities .

Q. How can researchers assess the purity of this compound post-synthesis?

  • Methodological Answer :

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 210–254 nm) to quantify impurities.
  • TLC : Monitor reaction progress using silica plates and ethyl acetate/hexane eluents.
  • Melting point analysis : Compare observed values with literature data to confirm purity .

Advanced Research Questions

Q. What mechanistic insights govern the lactonization and esterification steps in synthesizing this compound?

  • Methodological Answer : Lactonization likely proceeds via intramolecular nucleophilic acyl substitution, where the hydroxyl group attacks the adjacent carbonyl carbon. DFT calculations can model transition states and activation energies. For esterification, evaluate acid-catalyzed (e.g., H₂SO₄) vs. enzymatic (e.g., lipase) pathways to optimize regioselectivity .

Q. How can molecular docking and QSAR studies predict the bioactivity of this compound?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to target proteins (e.g., enzymes or receptors). Validate with crystallographic data from analogous compounds (e.g., ethyl 7-(furan-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate) .
  • QSAR : Develop models using descriptors like logP, molar refractivity, and topological polar surface area to correlate structure with observed biological activity .

Q. How should researchers resolve contradictions between spectroscopic data and computational predictions for this compound?

  • Methodological Answer :

  • Cross-validation : Compare experimental NMR/IR data with DFT-simulated spectra (e.g., Gaussian 09). Discrepancies in carbonyl stretches may indicate solvent effects or conformational flexibility.
  • Crystallographic refinement : Use SHELXL to adjust thermal parameters and occupancy rates, addressing outliers in bond angles/lengths .

Q. What strategies mitigate degradation of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Stability assays : Incubate the compound in buffers (pH 2–12) and analyze degradation via LC-MS.
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures. Store samples in amber vials at –20°C to prevent hydrolytic cleavage of the ester group .

Q. How can researchers leverage structural analogs to infer the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • Comparative analysis : Study analogs like ethyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate to predict reactivity in Michael additions or nucleophilic substitutions.
  • Kinetic studies : Use stopped-flow spectroscopy to measure reaction rates with thiols or amines, informed by similar quinoline-carboxylate systems .

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